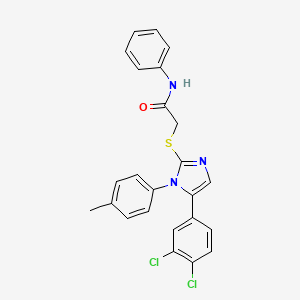
2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C24H19Cl2N3OS and its molecular weight is 468.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a novel organic molecule with potential therapeutic applications, particularly in oncology. Its unique structural features, including an imidazole ring and thioether linkage, suggest a range of biological activities, particularly as an inhibitor of maternal embryonic leucine zipper kinase (MELK), which is implicated in cancer cell proliferation and survival.
Structural Characteristics
The compound's structure can be summarized as follows:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms, which is known for its biological significance.
- Thioether Linkage : This functional group may enhance the compound's lipophilicity and biological activity.
- Dichlorophenyl and p-Tolyl Groups : These aromatic substituents are believed to play a crucial role in modulating the compound's interaction with biological targets.
The primary mechanism of action of this compound involves the inhibition of MELK. By modulating the activity of this kinase, the compound can potentially disrupt pathways that lead to cancer cell proliferation. The presence of multiple functional groups may also allow for interactions with various cellular targets, enhancing its pharmacological profile.
Anticancer Potential
Research indicates that compounds structurally similar to this compound exhibit promising anticancer activities. For instance:
- Inhibition of MELK : Studies have shown that MELK inhibitors can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
- Cell Cycle Regulation : Compounds targeting MELK have been associated with alterations in cell cycle progression, leading to reduced viability of cancer cells .
Neuroprotective Effects
While primarily studied for its anticancer properties, there are indications that similar imidazole derivatives may also possess neuroprotective effects. For example, compounds with imidazole structures have been reported to inhibit inflammatory responses in neurodegenerative models, suggesting potential applications in treating conditions like Parkinson's disease .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- MELK Inhibition and Cancer Cell Lines :
- A study demonstrated that a related imidazole derivative effectively inhibited MELK activity in various cancer cell lines, leading to decreased cell proliferation and increased apoptosis .
- Neuroinflammation Models :
Data Tables
The following table summarizes key findings from studies on related compounds:
Eigenschaften
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3OS/c1-16-7-10-19(11-8-16)29-22(17-9-12-20(25)21(26)13-17)14-27-24(29)31-15-23(30)28-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRNOOXYDVRPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














